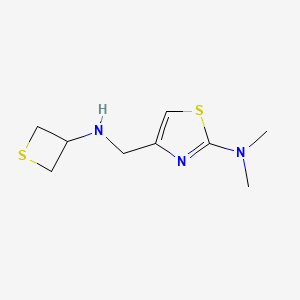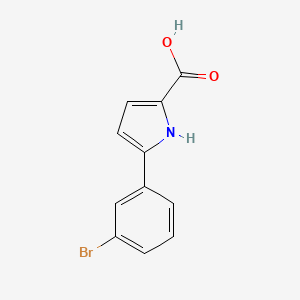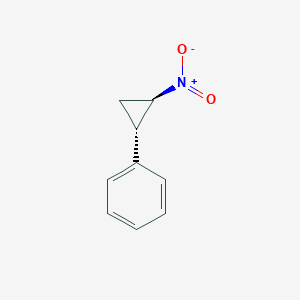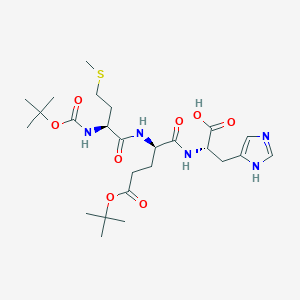
((R)-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” is a complex organic compound that features multiple functional groups, including tert-butoxy, amino, and oxopentanoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” typically involves multi-step organic synthesis techniques. The process may start with the protection of functional groups, followed by the formation of peptide bonds, and finally, the deprotection of the compound to yield the desired product. Common reagents used in these reactions include tert-butyl chloroformate, methylthio compounds, and histidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
化学反应分析
Types of Reactions
“(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxopentanoyl group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the oxopentanoyl group would yield alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- **®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-alanine
- **®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-lysine
Uniqueness
“(®-5-(tert-Butoxy)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanamido)-5-oxopentanoyl)-L-histidine” is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C25H41N5O8S |
|---|---|
分子量 |
571.7 g/mol |
IUPAC 名称 |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H41N5O8S/c1-24(2,3)37-19(31)9-8-16(20(32)29-18(22(34)35)12-15-13-26-14-27-15)28-21(33)17(10-11-39-7)30-23(36)38-25(4,5)6/h13-14,16-18H,8-12H2,1-7H3,(H,26,27)(H,28,33)(H,29,32)(H,30,36)(H,34,35)/t16-,17+,18+/m1/s1 |
InChI 键 |
WDRXZNMQJFMJMR-SQNIBIBYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13327356.png)
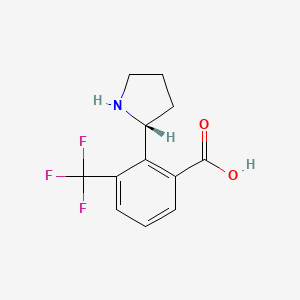
![6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid](/img/structure/B13327372.png)
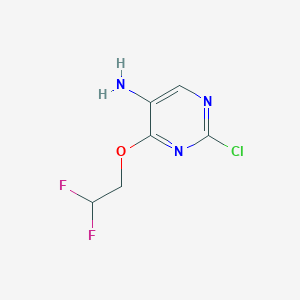
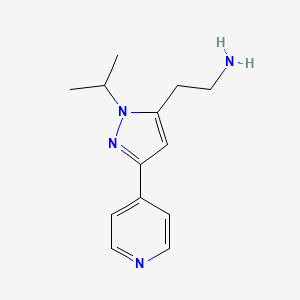
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13327393.png)
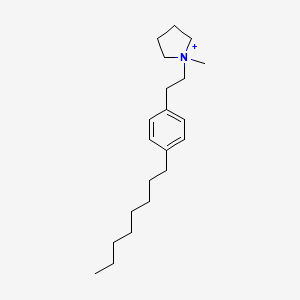
![1-[(1-Methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327404.png)
